3-Methyl-1-(m-tolylthio)butan-2-one

Catalog No.
S15939672
CAS No.
M.F
C12H16OS
M. Wt
208.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(m-tolylthio)butan-2-one

Product Name

3-Methyl-1-(m-tolylthio)butan-2-one

IUPAC Name

3-methyl-1-(3-methylphenyl)sulfanylbutan-2-one

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

InChI

InChI=1S/C12H16OS/c1-9(2)12(13)8-14-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3

InChI Key

IYYVLCKDSPJQNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)C(C)C

3-Methyl-1-(m-tolylthio)butan-2-one is an organic compound belonging to the class of ketones. Its molecular structure consists of a butanone core substituted with a methyl group and a thioether moiety derived from m-tolyl. The compound's systematic name indicates that it has a methyl group at the 3-position and an m-tolylthio group at the 1-position, with a ketone functional group at the 2-position. This unique structure contributes to its chemical reactivity and potential biological activities.

As a ketone, 3-Methyl-1-(m-tolylthio)butan-2-one is reactive with various agents. Ketones typically undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. They can react with reducing agents, such as hydrides, leading to alcohols. Additionally, ketones can participate in condensation reactions, particularly with amines and alcohols, forming imines and acetals, respectively . The presence of the thioether group may also impart unique reactivity patterns, such as potential participation in nucleophilic substitution reactions.

The synthesis of 3-Methyl-1-(m-tolylthio)butan-2-one can be achieved through several methods:

  • Nucleophilic Substitution: The compound can be synthesized by reacting m-tolyl thiol with a suitable alkyl halide (such as 3-methylbutan-2-one) in the presence of a base.
  • Grignard Reactions: A Grignard reagent derived from m-tolylthio compounds can react with appropriate carbonyl substrates to yield the desired ketone.
  • Oxidation of Thioethers: Thioethers can also be oxidized to form sulfoxides or sulfones, which may subsequently undergo further reactions to yield ketones.

Each method's efficiency and yield may vary based on reaction conditions such as temperature, solvent choice, and catalyst presence.

3-Methyl-1-(m-tolylthio)butan-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it could serve as a lead compound in drug development.
  • Agricultural Chemicals: Similar compounds are often explored for use as pesticides or herbicides due to their bioactive properties.
  • Flavor and Fragrance Industry: Ketones are commonly used in the formulation of flavors and fragrances due to their aromatic properties.

Interaction studies involving 3-Methyl-1-(m-tolylthio)butan-2-one would focus on its behavior in biological systems and its interaction with enzymes or receptors. Compounds with similar structures often undergo metabolic transformations that can influence their pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications.

Several compounds share structural similarities with 3-Methyl-1-(m-tolylthio)butan-2-one. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Methylbutan-2-oneSimple ketone without substituentsCommonly used solvent
PinacoloneUnsymmetrical ketone with two methyl groupsImportant precursor in organic synthesis
4-AcetylpyreneContains an acetyl group attached to a polycyclic structureExhibits strong π–π interactions
3-Methyl-1-(p-tolylthio)butan-2-oneSimilar structure but with p-tolyl substitutionMay exhibit different biological activities

The uniqueness of 3-Methyl-1-(m-tolylthio)butan-2-one lies in its specific substitution pattern and the presence of the m-tolylthio group, which may influence its reactivity and biological properties compared to other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

208.09218630 g/mol

Monoisotopic Mass

208.09218630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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